4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
Overview
Description
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound with the CAS Number: 108574-98-7 . It has a molecular weight of 256.98 and its IUPAC name is 4-bromo-2,3,5,6-tetrafluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is 1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H . The SMILES representation is C(=O)c1c(c(c(c(c1F)F)Br)F)F .Physical And Chemical Properties Analysis
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a solid . It has a density of 1.9±0.1 g/cm^3, a boiling point of 220.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm^3, and its polar surface area is 17 Å^2 .Scientific Research Applications
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Protein-Protein Interactions Studies
- Field : Biochemistry
- Application : 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid, a derivative of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, can be incorporated into probes used to study protein-protein interactions (PPIs), which are crucial for various cellular processes.
- Method : By attaching the molecule to one protein, researchers can investigate its binding with other proteins.
- Results : This provides insights into potential drug targets and mechanisms of action.
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis and applications of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Synthesis of Imidazolidines
- Field : Organic Chemistry
- Application : 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde can be used in the preparation of imidazolidine derivatives .
- Method : The compound is reacted with other reagents to form 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine .
- Results : The resulting imidazolidine derivatives have potential applications in various fields, including pharmaceuticals .
- Preparation of Imidazolidine Derivatives
- Field : Organic Chemistry
- Application : 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde can be used in the preparation of imidazolidine derivatives .
- Method : The compound is reacted with other reagents to form 1,3-bis(2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine .
- Results : The resulting imidazolidine derivatives have potential applications in various fields, including pharmaceuticals .
properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQIERQXAUMNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546335 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
CAS RN |
108574-98-7 | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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